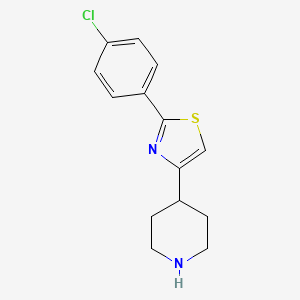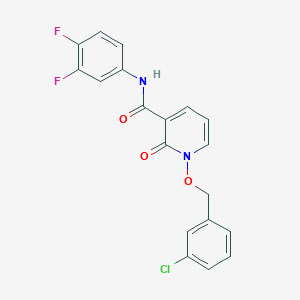
2,4-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DB2313, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DB2313 is a benzothiazole derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Scientific Research Applications
Anticancer Activity
- Synthesized derivatives of benzamide, including compounds similar to the queried chemical, have shown significant proapoptotic activity in melanoma cell lines. Notably, a specific compound demonstrated a substantial growth inhibition at a concentration of 10 µM, exhibiting anticancer activity with IC50 values ranging between 85–95 µM against melanoma cancer cell line MDA–MB435. These compounds also acted as inhibitors for various human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Antibacterial and Antimicrobial Properties
- Research on benzothiazole derivatives, including the queried chemical, indicates their potential in antibacterial and antimicrobial applications. One study synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, revealing significant in vitro antibacterial activities against strains such as E. coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa (Obasi et al., 2017).
- Another study synthesized various benzothiazole derivatives and screened them for antimicrobial activities, demonstrating significant efficacy against several microbial strains (Bhusari et al., 2008).
Cardiac Electrophysiological Activity
- N-Substituted imidazolylbenzamides, similar in structure to the queried compound, were studied for their cardiac electrophysiological activity. Certain compounds in this class exhibited potency in in vitro Purkinje fiber assays, comparable to known selective class III agents used in clinical trials (Morgan et al., 1990).
Synthesis and Reactivity in Chemical Studies
- The queried compound, as part of the benzothiazole derivatives family, is involved in various synthetic and chemical reactivity studies. For instance, a study focused on the synthesis and reactivity of benzothiazol-2-ylcarbonylhydroximoyl chloride, demonstrating its potential as a versatile synthon in the formation of new ketones and heterocycles (Farag et al., 1997).
Corrosion Inhibition
- Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic solutions. The efficiency of these inhibitors was determined through various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, showing high inhibition efficiencies and potential for industrial applications (Hu et al., 2016).
properties
IUPAC Name |
2,4-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-5-3-10(18)8-13(12)19/h1,3-6,8-9H,7H2,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWSNGURDGQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2986515.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2986517.png)
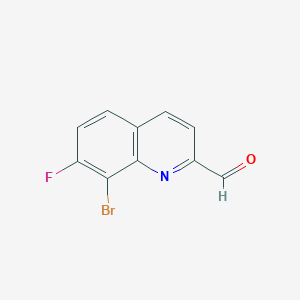
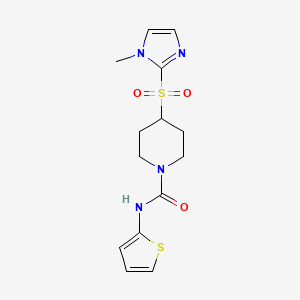
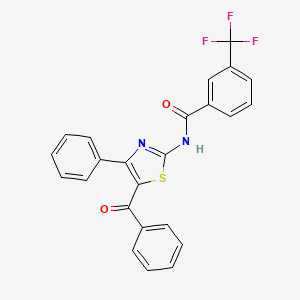
![1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2986522.png)
![isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2986524.png)
![3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone](/img/structure/B2986526.png)



